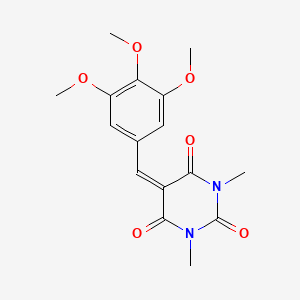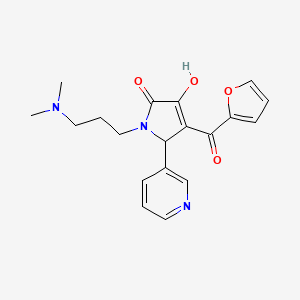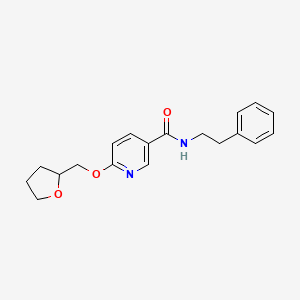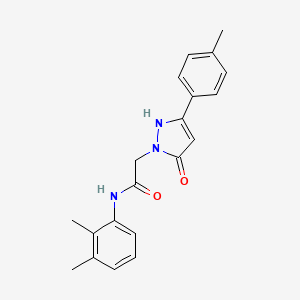![molecular formula C12H12F3N5 B2372898 3-[1'-ethyl-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazol-1-yl]propanenitrile CAS No. 1006320-21-3](/img/structure/B2372898.png)
3-[1'-ethyl-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazol-1-yl]propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[1'-ethyl-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazol-1-yl]propanenitrile is a useful research compound. Its molecular formula is C12H12F3N5 and its molecular weight is 283.258. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Polysubstituted Bipyrazoles and Pyrazolylpyrimidines
- This compound is used in the synthesis of various bipyrazole, pyrazolyloxazole, and pyrazolylpyrimidine derivatives. These compounds have potential applications in various fields due to their unique chemical structures (Dawood, Farag, & Ragab, 2004).
Antibacterial, Antifungal, and Anticonvulsant Evaluation
- Derivatives of this compound have been evaluated for their antibacterial and antifungal activity. Some derivatives have shown moderate activity against Bacillus subtilis and Candida albicans, as well as significant anticonvulsant activity (Rajasekaran, Murugesan, & Anandarajagopal, 2006).
Development of Aminopyrazole Derivatives
- It plays a role in the creation of various 4-aminopyrazole and 5-aminopyrazole derivatives, which are useful in the development of new pharmaceuticals (Hassaneen, 2007).
Application in Polymerization Processes
- Trifluoromethanesulphonates, closely related to this compound, have been studied for their role in the polymerization of ethylenic monomers (Souverain, Leborgne, Sauvet, & Sigwalt, 1980).
Synthesis of Organic and Inorganic Compounds
- The compound is involved in the synthesis of various organic and inorganic compounds, particularly in the field of organic chemistry and materials science (Cano et al., 2013).
Microwave-assisted Synthesis
- It is used in microwave-assisted synthesis processes, particularly in the creation of fused heterocycles that incorporate the trifluoromethyl moiety (Shaaban, 2008).
Antimicrobial Activity of Heterocyclic Substances
- 2-Arylhdrazononitriles derivatives, synthesized using this compound, have shown promising antimicrobial activities against various bacteria and yeast (Behbehani, Ibrahim, Makhseed, Mahmoud, 2011).
Properties
IUPAC Name |
3-[3-(1-ethylpyrazol-4-yl)-5-(trifluoromethyl)pyrazol-1-yl]propanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N5/c1-2-19-8-9(7-17-19)10-6-11(12(13,14)15)20(18-10)5-3-4-16/h6-8H,2-3,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWTDHHXZSWDPOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NN(C(=C2)C(F)(F)F)CCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-(4-ethoxyphenyl)-2-(2-(4-methoxyphenyl)-2-oxoethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2372823.png)


![Tert-butyl 3-[(2R)-pyrrolidin-2-yl]propanoate](/img/structure/B2372830.png)
![2-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2372831.png)
![(2-Methoxyethyl)[(3-methyl-2-thienyl)methyl]amine hydrochloride](/img/no-structure.png)
![2,3,5,6-tetramethyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2372834.png)
![4-Ethyl-N-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)methyl]benzamide](/img/structure/B2372835.png)


